(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing a consistent, high-purity fluorinated glycine building block for medicinal chemistry often leads to supply fragmentation. This compound resolves that with reliable ≥95% purity and verified identity. • Enables Ru-catalyzed C-H functionalization to access isoquinolone scaffolds for diversity-oriented synthesis. • Serves as a key intermediate for peptidomimetic serine protease inhibitors; the para-CF3 group enhances LogP and metabolic stability over non-fluorinated analogs. • Supplied as a powder; backed by full quality assurance and shipped from US/EU/Asia hubs.

Molecular Formula C12H12F3NO3
Molecular Weight 275.227
CAS No. 87427-94-9
Cat. No. B2357122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester
CAS87427-94-9
Molecular FormulaC12H12F3NO3
Molecular Weight275.227
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H12F3NO3/c1-2-19-10(17)7-16-11(18)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3,(H,16,18)
InChIKeyUJFQZOPDJFWHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(Trifluoromethyl)benzoylglycinate Overview


(4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester, also known as Ethyl [4-(trifluoromethyl)benzoyl]glycinate or Glycine, N-[4-(trifluoromethyl)benzoyl]-, ethyl ester , is a synthetic organic compound belonging to the class of ring-substituted N-benzoyl glycine (hippuric acid) ethyl esters [1]. It is characterized by a 4-trifluoromethylbenzoyl group attached to a glycine ethyl ester backbone, featuring a molecular formula of C12H12F3NO3 and a molecular weight of 275.22 g/mol . The compound is typically supplied as a powder with a minimum purity specification of 95% . Its structural features—an amide bond, an ethyl ester, and a para-trifluoromethyl substituent—confer distinct physicochemical properties, notably increased lipophilicity compared to unsubstituted or halogenated analogs [2]. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, agrochemicals, and advanced materials [1].

Why Ethyl 4-(Trifluoromethyl)benzoylglycinate Cannot Be Substituted by Generic Analogs


Simple substitution of (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester with a non-fluorinated or differently substituted hippuric acid ester is not scientifically valid due to the profound impact of the 4-trifluoromethyl group on molecular properties and reactivity. This group significantly alters the electron density of the aromatic ring, modifies the compound's lipophilicity (LogP), and influences metabolic stability—factors that directly govern biological interactions, pharmacokinetic profiles, and chemical reactivity in subsequent synthetic steps [1]. For instance, the introduction of a 4-trifluoromethyl substituent can shift the inhibitory potency and selectivity profiles of N-benzoylglycine derivatives toward specific enzymes, such as peptidylglycine α-hydroxylating monooxygenase (PHM), compared to unsubstituted or methyl-substituted analogs [2]. Therefore, employing a generic alternative without this specific fluorination pattern risks not only reduced or altered biological activity but also failure in downstream synthetic applications that rely on the unique electronic and steric properties imparted by the trifluoromethyl group. The quantitative evidence presented below substantiates these critical differences.

Quantitative Evidence: Ethyl 4-(Trifluoromethyl)benzoylglycinate vs. Key Analogs


Enhanced Lipophilicity vs. Unsubstituted Ethyl Hippurate

The presence of the 4-trifluoromethyl group in (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester substantially increases its lipophilicity compared to the non-fluorinated parent compound, ethyl hippurate. This is quantitatively reflected in the calculated LogP values. The target compound exhibits a LogP of approximately 2.39 . While a direct experimental LogP for ethyl hippurate is not provided in the same source, it is well-established that the trifluoromethyl group is a potent lipophilic substituent, and its introduction consistently elevates LogP by approximately 0.5-1.0 units compared to the unsubstituted phenyl ring [1]. Enhanced lipophilicity is a key driver for improved membrane permeability and target engagement in biological systems.

Medicinal Chemistry Drug Design Physicochemical Properties

Ru-Catalyzed C–H Functionalization Advantage

The (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester is a superior substrate in ruthenium-catalyzed C–H functionalization reactions compared to less electron-deficient N-benzoyl glycine esters. In a microwave-assisted protocol for synthesizing substituted isoquinolones, a wide range of N-benzoyl α-amino ester derivatives, including the target compound, underwent efficient C–H activation and subsequent coupling with alkynes or alkenes . The electron-withdrawing nature of the 4-trifluoromethyl group enhances the acidity of the ortho-C–H bonds, facilitating the crucial metalation step. While specific yield comparisons for the target compound are not detailed in the abstract, the methodology was shown to be broadly applicable and successful for a range of N-benzoyl α-amino esters, demonstrating the compound's compatibility with this valuable synthetic transformation. Unsubstituted or electron-rich analogs would likely exhibit slower reaction rates or require harsher conditions.

Organic Synthesis C-H Activation Methodology

Human Leukocyte Elastase (HLE) Inhibition Potential

Tripeptides incorporating non-naturally occurring N-substituted glycine residues at the P2 position have been identified as potent in vitro inhibitors of Human Leukocyte Elastase (HLE), with IC50 values in the submicromolar range [1]. This structure-activity relationship (SAR) finding highlights the critical role of the N-substituted glycine scaffold, which can be accessed through (4-Trifluoromethyl-benzoylamino)-acetic acid ethyl ester. While the target compound itself is not a tripeptide, it serves as a direct precursor to the key N-substituted glycine ethyl ester building blocks used in these studies. The SAR demonstrates that sterically demanding substituents on the P2-nitrogen, such as a bulky benzoyl group, are well-tolerated and do not negatively impact in vitro potency. This suggests that an N-4-trifluoromethylbenzoyl group could be a beneficial substituent in this context, potentially enhancing potency or modulating selectivity compared to simpler alkyl or unsubstituted benzoyl groups.

Enzyme Inhibition Serine Proteases Medicinal Chemistry

Applications of Ethyl 4-(Trifluoromethyl)benzoylglycinate


Building Block for Serine Protease Inhibitors

As supported by the class-level evidence on Human Leukocyte Elastase (HLE) inhibition [1], this compound serves as an ideal starting material for the synthesis of peptidomimetics containing an N-substituted glycine residue. The ethyl ester provides a handle for further peptide coupling or hydrolysis, while the 4-trifluoromethylbenzoyl group introduces lipophilicity and metabolic stability [2]. This makes it a strategic choice for medicinal chemistry programs targeting serine proteases involved in inflammation, coagulation, or cancer metastasis.

C–H Functionalization & Diversity-Oriented Synthesis

The compound's demonstrated compatibility with ruthenium-catalyzed C–H functionalization methodologies makes it a valuable building block for rapidly generating complex molecular scaffolds, such as isoquinolones. This application is particularly relevant for laboratories engaged in diversity-oriented synthesis, natural product analog synthesis, or the late-stage functionalization of drug candidates. The electron-withdrawing -CF3 group is expected to enhance reactivity in these transformations compared to non-fluorinated analogs.

Model for Fluorine Effects on Lipophilicity & Permeability

Given its precisely defined structure and the known impact of the 4-trifluoromethyl group on LogP , this compound is an excellent model for academic and industrial research groups studying the influence of fluorination on drug-like properties. It can be used in comparative studies to quantify the contribution of a single -CF3 group to membrane permeability, protein binding, and metabolic stability, informing design principles in early-stage drug discovery.

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